molecular formula C21H16ClF3N2O2S B11467505 N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide

N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No.: B11467505
M. Wt: 452.9 g/mol
InChI Key: NGGAGCUZBCBZBX-UHFFFAOYSA-N
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Description

N-(5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a benzopyran moiety, and a trifluoromethyl-substituted phenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N-(5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated ketone under acidic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with the benzopyran moiety: This can be done through a nucleophilic substitution reaction, where the thiazole derivative is reacted with a benzopyran derivative in the presence of a base.

    Final coupling and purification: The final product is obtained by coupling the intermediate with the carboxamide group, followed by purification using techniques such as column chromatography.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

N-(5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

N-(5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N-(5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-(5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H16ClF3N2O2S

Molecular Weight

452.9 g/mol

IUPAC Name

N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide

InChI

InChI=1S/C21H16ClF3N2O2S/c22-17-6-5-15(21(23,24)25)8-13(17)9-16-10-26-20(30-16)27-19(28)14-7-12-3-1-2-4-18(12)29-11-14/h1-6,8,10,14H,7,9,11H2,(H,26,27,28)

InChI Key

NGGAGCUZBCBZBX-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=O)NC3=NC=C(S3)CC4=C(C=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

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